molecular formula C10H7ClFNO2S2 B10920418 N-(3-Chlorophenyl)-5-fluorothiophene-2-sulfonamide

N-(3-Chlorophenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10920418
M. Wt: 291.8 g/mol
InChI Key: NQGMIDNDLWMULF-UHFFFAOYSA-N
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Description

N~2~-(3-Chlorophenyl)-5-fluoro-2-thiophenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-5-fluoro-2-thiophenesulfonamide typically involves the reaction of 3-chloroaniline with 5-fluoro-2-thiophenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, may be optimized to increase yield and purity. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-Chlorophenyl)-5-fluoro-2-thiophenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-(3-Chlorophenyl)-5-fluoro-2-thiophenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-5-fluoro-2-thiophenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-5-fluoro-2-thiophenesulfonamide: A closely related compound with similar structural features.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another sulfonamide derivative with potential biological activities.

Uniqueness

N~2~-(3-Chlorophenyl)-5-fluoro-2-thiophenesulfonamide is unique due to its specific combination of a 3-chlorophenyl group and a 5-fluoro-2-thiophenesulfonamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H7ClFNO2S2

Molecular Weight

291.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C10H7ClFNO2S2/c11-7-2-1-3-8(6-7)13-17(14,15)10-5-4-9(12)16-10/h1-6,13H

InChI Key

NQGMIDNDLWMULF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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